molecular formula C13H9BrClFO B1517673 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene CAS No. 1040075-19-1

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Cat. No.: B1517673
CAS No.: 1040075-19-1
M. Wt: 315.56 g/mol
InChI Key: DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a compound of interest in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores the biological activities associated with this compound, including enzyme inhibition, antimicrobial properties, and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a fluorine atom, and a chlorobenzyl ether group. This unique arrangement may influence its interaction with biological targets.

The compound's mechanism of action is primarily through its interaction with various enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances its ability to participate in binding interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains such as Proteus mirabilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 15.62 μM to 62.5 μM .

CompoundTarget OrganismMIC (μM)
9aBacillus subtilis31.25
9bProteus mirabilis62.5
9cAspergillus niger62.5

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a lead compound for developing inhibitors against specific enzymes involved in disease processes.

Cytotoxicity Studies

In cytotoxicity evaluations against Vero cell lines, derivatives of this compound exhibited low toxicity, suggesting a favorable safety profile for further development .

Study on Antimycobacterial Activity

A significant study evaluated the antimycobacterial properties of derivatives related to the compound . Several derivatives demonstrated excellent activity against Mycobacterium tuberculosis with MIC values ranging from 3.41 μM to 12.23 μM, indicating that modifications to the benzyloxy group can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of specific substituents on the benzyloxy group significantly affects biological activity. For example, compounds with chlorinated substituents showed enhanced activity compared to their unsubstituted counterparts .

Properties

IUPAC Name

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652706
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040075-19-1
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.